molecular formula C16H15F2N3O4S B1588711 (-)-Pantoprazole CAS No. 142678-35-1

(-)-Pantoprazole

Cat. No.: B1588711
CAS No.: 142678-35-1
M. Wt: 383.4 g/mol
InChI Key: IQPSEEYGBUAQFF-SANMLTNESA-N
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Description

(-)-Pantoprazole is a proton pump inhibitor used primarily in the treatment of gastrointestinal conditions such as gastroesophageal reflux disease and peptic ulcers. It works by reducing the amount of acid produced in the stomach, providing relief from symptoms and promoting healing of the esophagus and stomach lining.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Pantoprazole involves several key steps:

    Formation of the Benzimidazole Ring: This is achieved through the condensation of 2-chloromethyl-3,4-dimethoxypyridine with 2-mercapto-5-methoxybenzimidazole.

    Sulfoxidation: The resulting compound undergoes oxidation to form the sulfoxide group, which is a crucial part of the pantoprazole structure.

    Resolution of Enantiomers: The racemic mixture of pantoprazole is resolved into its enantiomers, and the (-)-enantiomer is isolated for therapeutic use.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards.

Types of Reactions:

    Oxidation: The sulfoxidation step in the synthesis of this compound is an example of an oxidation reaction.

    Substitution: The initial formation of the benzimidazole ring involves nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid is commonly used for the sulfoxidation step.

    Solvents: Organic solvents such as dichloromethane and ethanol are used in various steps of the synthesis.

Major Products:

  • The primary product of these reactions is this compound, with the desired enantiomer being isolated through resolution techniques.

Scientific Research Applications

(-)-Pantoprazole has a wide range of applications in scientific research:

    Chemistry: It is studied for its unique chemical properties and synthesis methods.

    Biology: Research focuses on its effects on cellular processes and its role in reducing gastric acid secretion.

    Medicine: It is extensively used in clinical studies to evaluate its efficacy and safety in treating gastrointestinal disorders.

    Industry: The compound is used in the pharmaceutical industry for the development of proton pump inhibitors and related drugs.

Mechanism of Action

(-)-Pantoprazole exerts its effects by inhibiting the hydrogen-potassium ATPase enzyme, also known as the proton pump, located in the parietal cells of the stomach lining. By binding to this enzyme, this compound prevents the final step of acid production, thereby reducing gastric acidity. This action helps in alleviating symptoms of acid-related disorders and promotes healing of the gastrointestinal tract.

Comparison with Similar Compounds

  • Omeprazole
  • Lansoprazole
  • Rabeprazole
  • Esomeprazole

Comparison: (-)-Pantoprazole is unique in its specific enantiomeric form, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to other proton pump inhibitors. While all these compounds share a similar mechanism of action, this compound is often preferred for its efficacy and safety profile in certain patient populations.

Properties

IUPAC Name

6-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPSEEYGBUAQFF-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201015709
Record name (S)-(-)-Pantoprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142678-35-1
Record name Pantoprazole, S-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142678351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(-)-Pantoprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PANTOPRAZOLE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX78SGO2TV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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